(Z)-N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide
CAS No.: 901270-35-7
Cat. No.: VC11875349
Molecular Formula: C26H21NO8
Molecular Weight: 475.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 901270-35-7 |
|---|---|
| Molecular Formula | C26H21NO8 |
| Molecular Weight | 475.4 g/mol |
| IUPAC Name | N-(1,3-benzodioxol-5-yl)-2-[[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetamide |
| Standard InChI | InChI=1S/C26H21NO8/c1-30-20-5-3-4-15(26(20)31-2)10-23-25(29)18-8-7-17(12-21(18)35-23)32-13-24(28)27-16-6-9-19-22(11-16)34-14-33-19/h3-12H,13-14H2,1-2H3,(H,27,28)/b23-10- |
| Standard InChI Key | POYMHUVGACFHBX-RMORIDSASA-N |
| Isomeric SMILES | COC1=CC=CC(=C1OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)NC4=CC5=C(C=C4)OCO5 |
| SMILES | COC1=CC=CC(=C1OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)NC4=CC5=C(C=C4)OCO5 |
| Canonical SMILES | COC1=CC=CC(=C1OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)NC4=CC5=C(C=C4)OCO5 |
Introduction
Structural Characteristics and Molecular Properties
Core Scaffold and Functional Groups
The compound integrates three primary structural components:
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Benzodioxole moiety: A fused bicyclic system (1,3-benzodioxole) linked to the acetamide nitrogen.
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Benzofuran core: A 2,3-dihydrobenzofuran derivative with a 3-oxo group, providing a ketone functionality.
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2,3-Dimethoxybenzylidene substituent: A Z-configured benzylidene group at the C2 position of the benzofuran ring, contributing to stereochemical complexity .
Molecular Formula and Physicochemical Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 901270-35-7 | |
| Molecular Formula | C₂₆H₂₁NO₈ | |
| Molecular Weight | 475.4 g/mol | |
| IUPAC Name | N-(1,3-Benzodioxol-5-yl)-2-[[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetamide | |
| Solubility | Likely lipophilic due to aromatic and methoxy groups |
The presence of methoxy groups and the benzodioxole system enhances membrane permeability, a critical factor in drug bioavailability .
Synthetic Pathways and Methodologies
Key Synthetic Routes
Synthesis typically involves multi-step protocols:
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Benzofuran formation: Condensation of 2,3-dihydroxybenzoic acid derivatives with aldehydes under acidic conditions to form the 3-oxo-2,3-dihydrobenzofuran core .
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Benzylidene introduction: Reaction with 2,3-dimethoxybenzaldehyde in the presence of catalysts (e.g., P₂O₅) to establish the Z-configured benzylidene group .
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Acetamide coupling: Amidation of the carboxylic acid intermediate with 1,3-benzodioxol-5-amine using coupling agents like EDC/HOBt .
Optimization Challenges
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Stereoselectivity: Achieving the Z-configuration requires controlled reaction conditions (e.g., low temperature, specific solvents) .
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Yield improvements: Reported yields range from 20–40%, necessitating purification via column chromatography .
Pharmacological Activities and Mechanisms
Anti-Inflammatory Activity
In COX inhibition assays, analogs of this compound demonstrated IC₅₀ values of 0.725–33.7 µM against COX-1 and COX-2, with selectivity ratios (COX-2/COX-1) up to 4.6-fold higher than ketoprofen . The 2,3-dimethoxybenzylidene group enhances binding to COX-2’s hydrophobic pocket, as inferred from docking studies .
Antioxidant Properties
In DPPH radical scavenging assays, benzodioxole derivatives showed moderate activity (EC₅₀: 50–200 µM), attributed to the electron-donating methoxy groups .
Analytical Characterization Techniques
Spectroscopic Methods
| Technique | Key Findings | Source |
|---|---|---|
| ¹H NMR | - Aromatic protons at δ 6.8–7.2 ppm | |
| - Methoxy signals at δ 3.8–3.9 ppm | ||
| 13C NMR | - Carbonyl (C=O) at δ 170–195 ppm | |
| HRMS | [M+H]⁺ observed at m/z 476.1442 |
Comparative Analysis with Related Compounds
Structural Analogues
Structure-Activity Relationships (SAR)
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